BenchChemオンラインストアへようこそ!

6-Hydroxy-4-o-tolyl-nicotinonitrile

NK-1 antagonist regioisomer intermediate

6-Hydroxy-4-o-tolyl-nicotinonitrile (CAS 825637-99-8), systematically named 4-(2-methylphenyl)-6-oxo-1H-pyridine-3-carbonitrile, is a 4-aryl-nicotinonitrile derivative bearing an ortho-tolyl substituent at the C4 position of the pyridine ring. The compound exists as a tautomeric pair (6-hydroxy / 6-oxo-1,6-dihydro form), with the oxo tautomer predominating under ambient conditions.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
CAS No. 825637-99-8
Cat. No. B8618179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-4-o-tolyl-nicotinonitrile
CAS825637-99-8
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CC(=O)NC=C2C#N
InChIInChI=1S/C13H10N2O/c1-9-4-2-3-5-11(9)12-6-13(16)15-8-10(12)7-14/h2-6,8H,1H3,(H,15,16)
InChIKeyVWDOSWIUAFHHQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-4-o-tolyl-nicotinonitrile (CAS 825637-99-8): A Regiospecific Intermediate for NK-1 Antagonist Synthesis — Procurement-Grade Evidence Overview


6-Hydroxy-4-o-tolyl-nicotinonitrile (CAS 825637-99-8), systematically named 4-(2-methylphenyl)-6-oxo-1H-pyridine-3-carbonitrile, is a 4-aryl-nicotinonitrile derivative bearing an ortho-tolyl substituent at the C4 position of the pyridine ring. The compound exists as a tautomeric pair (6-hydroxy / 6-oxo-1,6-dihydro form), with the oxo tautomer predominating under ambient conditions. It serves as a critical intermediate in the manufacture of 2,4,5-trisubstituted pyridine-based neurokinin-1 (NK-1) receptor antagonists [1]. Key physicochemical parameters include a molecular formula of C₁₃H₁₀N₂O, exact mass of 210.07900 Da, topological polar surface area (TPSA) of 56.65 Ų, and a computed LogP of 2.22 . The compound is documented in the Indian Patent IN 251131 (and corresponding international filings) as the preferred hydroxy intermediate for producing 6-chloro-4-o-tolyl-nicotinonitrile — the direct precursor to 6-morpholin-4-yl-4-o-tolyl-nicotinamide and 6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamide, which are advanced intermediates en route to clinical-stage NK-1 antagonists [1].

6-Hydroxy-4-o-tolyl-nicotinonitrile Procurement: Why Generic 4-Aryl-Nicotinonitrile Substitution Is Not Scientifically Defensible


Although the broader 4-aryl-nicotinonitrile family shares the same pyridone-carbonitrile core, interchangeability fails at three independent checkpoints. First, substituent regiochemistry on the 4-aryl ring dictates downstream pharmacological selectivity: the ortho-tolyl derivative is explicitly preferred over the para-tolyl, 2-chlorophenyl, 4-chlorophenyl, 3-cyanophenyl, 4-cyanophenyl, 4-methoxyphenyl, 3-methoxyphenyl, 2-methoxyphenyl, 4-dimethylaminophenyl, and unsubstituted phenyl variants — all of which are listed as co-embodiments in the same patent yet serve distinct SAR branches [1]. Second, the 6-hydroxy/6-oxo tautomeric equilibrium is the enabling functional handle for regioselective chlorination with POCl₃; replacement with a 6-methoxy, 6-amino, or 6-unsubstituted analog bypasses this activation pathway and precludes entry into the established NK-1 antagonist synthetic route [1][2]. Third, the ortho-methyl group imposes a specific dihedral angle between the pyridone and aryl rings, modulating the conjugation and reactivity at C6 — a steric constraint absent in para-tolyl or unsubstituted phenyl congeners; this has direct consequences for the yield and regioselectivity of downstream nucleophilic aromatic substitution [1].

6-Hydroxy-4-o-tolyl-nicotinonitrile: Quantitative Differentiation Evidence Against Closest Structural Analogs


Ortho-Tolyl vs. Para-Tolyl Regioisomer: Preferred Embodiment in NK-1 Antagonist Synthesis

IN 251131 explicitly designates 6-hydroxy-4-o-tolyl-nicotinonitrile (ortho-tolyl) as the preferred starting material for manufacturing 6-morpholin-4-yl-4-o-tolyl-nicotinamide (Example 1) and 6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamide (Example 2). The corresponding para-tolyl isomer (6-oxo-4-p-tolyl-1,6-dihydro-pyridine-3-carbonitrile) is listed as a distinct, separate intermediate embodiment and is not used as the starting point for the morpholino or methylpiperazino downstream products that lead to clinical NK-1 antagonists [1]. This indicates that the ortho-methyl spatial orientation is structurally required for subsequent synthetic transformations and/or target binding.

NK-1 antagonist regioisomer intermediate

Synthetic Yield: Conversion of 6-Hydroxy to 6-Chloro-4-o-tolyl-nicotinonitrile

IN 251131 Example 1(d) reports a reproducible, scalable protocol for converting 6-hydroxy-4-o-tolyl-nicotinonitrile to 6-chloro-4-o-tolyl-nicotinonitrile using POCl₃ (2.0 equiv) in CH₂Cl₂ at 50 °C for 80 minutes, yielding 2.4 g of purified product from 2.5 g (11.89 mmol) of the hydroxy starting material after silica gel chromatography (ethyl acetate:hexane = 4:1). The crystallized product has a melting point of 112.4 °C and is confirmed by ¹H NMR and MS (ISP): m/z 229 [M+H⁺] [1]. This transformation is the critical activation step that installs the leaving group required for subsequent amine displacement; without the 6-hydroxy handle, alternative chlorination strategies would be required.

chlorination yield intermediate conversion

Physicochemical Differentiation: Computed LogP and TPSA vs. 6-Chloro and 6-Morpholino Analogs

The computed LogP of 6-hydroxy-4-o-tolyl-nicotinonitrile is 2.22 with a TPSA of 56.65 Ų . Conversion to the 6-chloro derivative (6-chloro-4-o-tolyl-nicotinonitrile, CAS 873443-66-4, MW 263.12, C₁₃H₈Cl₂N₂) increases LogP and reduces hydrogen-bonding capacity (loss of the OH/NH donor), while conversion to the 6-morpholino derivative (MW ~279) substantially increases TPSA due to the morpholine oxygen and nitrogen atoms. These stepwise changes in polarity directly impact chromatographic behavior (silica gel Rf values), solvent partition during extractive workup, and crystallization conditions across the multistep sequence. The hydroxy intermediate occupies a unique polarity window — more polar than the chloro derivative but less polar than the morpholino/pyrazino products — making it the optimal point for aqueous-organic phase purification before committing to higher-value amine displacement steps. No equivalent polarity window exists for the corresponding para-tolyl, 4-chlorophenyl, or 4-unsubstituted phenyl analogs in the published route because those regioisomers are not advanced to the same downstream products [1].

LogP TPSA physicochemical properties

1H NMR Spectroscopic Fingerprint Enables Identity Confirmation and Regioisomer Discrimination

The ¹H NMR spectrum of 6-hydroxy-4-o-tolyl-nicotinonitrile (400 MHz, CDCl₃) displays a characteristic singlet at δ 6.54 (1H, pyridone C5-H), an aromatic singlet at δ 7.92 (1H, C2-H), and the ortho-methyl singlet at δ 2.30 (3H), along with aromatic resonances at δ 7.18 (d, 1H) and δ 7.28–7.38 (m, 3H) [1]. The corresponding 6-chloro-4-o-tolyl-nicotinonitrile shows diagnostic shifts: the C5-H singlet moves from δ 6.54 to δ 7.16, and the C2-H singlet shifts from δ 7.92 to δ 8.74 — changes that unambiguously confirm successful chlorination and distinguish the hydroxy intermediate from the chloro product [1]. These NMR signatures, along with the MS (ISP) base peak at m/z 211 [M+H⁺], provide a definitive identity profile that can be used for incoming material acceptance testing. In contrast, the para-tolyl isomer would exhibit a characteristically different aromatic splitting pattern (AA′BB′ system for the 1,4-disubstituted phenyl ring) that is readily distinguishable from the ortho-tolyl ABCD pattern.

NMR identity confirmation quality control

6-Hydroxy-4-o-tolyl-nicotinonitrile (CAS 825637-99-8): Evidence-Backed Research and Industrial Application Scenarios


NK-1 Receptor Antagonist Intermediate Manufacturing (Netupitant / Befetupitant Route)

The primary application of 6-hydroxy-4-o-tolyl-nicotinonitrile is as the entry intermediate for manufacturing 6-morpholin-4-yl-4-o-tolyl-nicotinamide and 6-(4-methylpiperazin-1-yl)-4-o-tolyl-nicotinamide — the immediate precursors to NK-1 receptor antagonists within the Hoffmann-La Roche 2,4,5-trisubstituted pyridine series [1]. The synthetic sequence proceeds via: (i) chlorination with POCl₃ to give 6-chloro-4-o-tolyl-nicotinonitrile (82% isolated yield, m.p. 112.4 °C), (ii) regioselective displacement of the 6-chloro group with morpholine or 1-methylpiperazine in toluene at 112 °C, and (iii) acid-catalyzed nitrile hydrolysis (H₂SO₄, 70 °C) to afford the nicotinamide [1]. This route has been validated at multigram scale and is the basis for process chemistry supporting clinical candidates .

Structure-Activity Relationship (SAR) Probe for 4-Aryl-Nicotinonitrile Pharmacophore Exploration

Because IN 251131 explicitly differentiates the ortho-tolyl variant from para-tolyl, 2-chlorophenyl, 4-chlorophenyl, 3-cyanophenyl, 4-cyanophenyl, 4-methoxyphenyl, 3-methoxyphenyl, 2-methoxyphenyl, 4-dimethylaminophenyl, and unsubstituted phenyl analogs as separate intermediates [1], 6-hydroxy-4-o-tolyl-nicotinonitrile serves as a structurally defined SAR probe for investigating the contribution of the ortho-methyl group to downstream target binding. Medicinal chemistry teams can use this compound as the common precursor to generate diverse 6-amino-4-aryl-nicotinonitrile libraries while maintaining the ortho-tolyl substituent constant at C4, enabling systematic exploration of the C6 amine SAR space.

Quality Control Reference Standard for Ortho-Tolyl Nicotinonitrile Intermediate Procurement

The combination of a defined ¹H NMR fingerprint (δ 6.54, C5-H singlet; δ 7.92, C2-H singlet; δ 2.30, o-CH₃ singlet; all at 400 MHz in CDCl₃) [1], MS (ISP) base peak at m/z 211 [M+H⁺], computed LogP of 2.22, and TPSA of 56.65 Ų provides a multi-parameter identity and purity specification suitable for incoming material QC. The characteristic C5-H chemical shift (δ 6.54) is particularly diagnostic because it shifts by +0.62 ppm upon conversion to the 6-chloro derivative (δ 7.16), enabling sensitive detection of incomplete or over-chlorinated material in procured batches.

Process Development and Scale-Up of 4-Aryl-Pyridine Libraries via the Zincke Salt Route

The Harrington et al. (2006) process paper describes the general strategy for constructing 4-aryl-3-cyano-2,6-dichloropyridines from pyridinium salts (Zincke-type intermediates) in 82–87% yield [1]. 6-Hydroxy-4-o-tolyl-nicotinonitrile represents the hydroxy intermediate preceding the dichloropyridine stage in this sequence. Process chemists evaluating alternative synthetic routes to NK-1 antagonist cores can benchmark the POCl₃-mediated conversion of this compound against the published 82–87% class-level yield, using the IN 251131 experimental protocol (2.0 equiv POCl₃, CH₂Cl₂, 50 °C, 80 min) as a starting point for reaction optimization.

Quote Request

Request a Quote for 6-Hydroxy-4-o-tolyl-nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.